molecular formula C32H38Cl4N6O2S2 B12933397 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine CAS No. 75129-84-9

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine

Cat. No.: B12933397
CAS No.: 75129-84-9
M. Wt: 744.6 g/mol
InChI Key: JYDULHITOUZPOA-UHFFFAOYSA-N
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Description

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, substituted with chlorine atoms at positions 6 and 8, a cyclohexyl group at position 3, and a sulfanylidene group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the amination and annulation of benzamides and amidines.

    Introduction of Substituents: The chlorine atoms at positions 6 and 8 can be introduced through halogenation reactions using appropriate chlorinating agents.

    Attachment of Cyclohexyl and Sulfanylidene Groups: The cyclohexyl group can be introduced via alkylation reactions, while the sulfanylidene group can be added through thiolation reactions.

    Incorporation of Piperazine: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is unique due to the presence of both the sulfanylidene group and the piperazine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

75129-84-9

Molecular Formula

C32H38Cl4N6O2S2

Molecular Weight

744.6 g/mol

IUPAC Name

6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine

InChI

InChI=1S/2C14H14Cl2N2OS.C4H10N2/c2*15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9;1-2-6-4-3-5-1/h2*6-7,9H,1-5H2,(H,17,20);5-6H,1-4H2

InChI Key

JYDULHITOUZPOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CNCCN1

Origin of Product

United States

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